molecular formula C8H14O3 B056222 2,3-o-(3-Pentylidene)-D-glyceraldehyde CAS No. 120157-60-0

2,3-o-(3-Pentylidene)-D-glyceraldehyde

Cat. No. B056222
CAS RN: 120157-60-0
M. Wt: 158.19 g/mol
InChI Key: MQSCFVGTYTZEMA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-o-(3-Pentylidene)-D-glyceraldehyde” is a chemical compound that has been mentioned in the context of synthesizing beta-C-ribosides . It is used in the synthesis of various compounds, including ribofuranosides and sphingosine analogues .


Synthesis Analysis

The synthesis of “2,3-o-(3-Pentylidene)-D-glyceraldehyde” involves a highly beta-selective C-allylation . This strategy provides a new concept for synthesizing beta-C-ribosides by controlling the effect of steric hindrance in the transition state . An optimized synthetic route for the preparation of the versatile chiral building block 1,4-di-O-benzylthreitol has been described, which involves a novel route from 2,3-O-(3-Pentylidene)-®-glyceraldehyde .


Chemical Reactions Analysis

The chemical reactions involving “2,3-o-(3-Pentylidene)-D-glyceraldehyde” include a highly beta-selective C-allylation . This reaction is used to synthesize beta-C-ribosides by controlling the effect of steric hindrance in the transition state .

Scientific Research Applications

  • Synthesis and Advantages : A novel synthesis of 2,3-O-(3-Pentylidene)-D-glyceraldehyde was presented, highlighting its advantages over conventionally employed surrogates like 2,3-O-isopropylidene-D-glyceraldehyde. The new method simplifies extraction and allows efficient removal of byproducts at reduced pressures (Schmid & Bradley, 1992).

  • Stereoselective Synthesis : The compound was used in the first stereoselective synthesis of the pheromone β-multistriatin, demonstrating its utility in creating complex organic molecules (Henrichfreise & Scharf, 1995).

  • In Synthesis of Phosphinylglycerols : It reacts with dimethylphosphine oxide in the presence of triethylamine to produce 1-dimethylphosphinylgrycerol, useful in synthesizing amino-deoxy-phosphinylglycerols (Hanaya et al., 1990).

  • Metal-Assisted Cycloisomerization : The compound was involved in reactions leading to chiral 2-oxacyclopentylidene complexes, which are important in the synthesis of various organic molecules (Weyershausen et al., 1998).

  • High-Pressure Reactions : Used in high-pressure reactions with 2,5-dimethylfuran to produce 2-deoxy-D-pentitol derivatives, demonstrating its utility in creating specific sugar derivatives (Jurczak & Pikul, 1988).

  • Enolization of Aldehydo-Aldose Derivatives : Involved in the acetylation process of aldehydo derivatives, useful in understanding the chemical behavior of carbohydrates (Eitelman & Horton, 2006).

  • Synthesis of C2-Branched 2-Deoxy-Pentitols : It was used to synthesize C2-branched sugars, highlighting its role in carbohydrate chemistry (Saba, 1992).

Future Directions

The future directions for “2,3-o-(3-Pentylidene)-D-glyceraldehyde” could involve further exploration of its use in the synthesis of beta-C-ribosides and other compounds. Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

(4R)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSCFVGTYTZEMA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCC(O1)C=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(OC[C@@H](O1)C=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472755
Record name 2,3-o-(3-Pentylidene)-D-glyceraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde

CAS RN

120157-60-0
Record name 2,3-o-(3-Pentylidene)-D-glyceraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-o-(3-Pentylidene)-D-glyceraldehyde
Reactant of Route 2
Reactant of Route 2
2,3-o-(3-Pentylidene)-D-glyceraldehyde
Reactant of Route 3
2,3-o-(3-Pentylidene)-D-glyceraldehyde
Reactant of Route 4
2,3-o-(3-Pentylidene)-D-glyceraldehyde
Reactant of Route 5
2,3-o-(3-Pentylidene)-D-glyceraldehyde
Reactant of Route 6
2,3-o-(3-Pentylidene)-D-glyceraldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.